

tiagabine protein binding displacement interactions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

Cat. No.: S545321

[Get Quote](#)

Tiagabine's Primary Target & Experimental Insights

Tiagabine (Gabitril) is a selective inhibitor of the human **gamma-aminobutyric acid transporter 1 (GAT-1)** [1] [2]. It functions as a **GABA uptake inhibitor**, increasing synaptic GABA levels to exert its anticonvulsant effects [1]. The molecular details of its binding have been explored through computational studies due to the historical lack of a 3D structure for GAT-1.

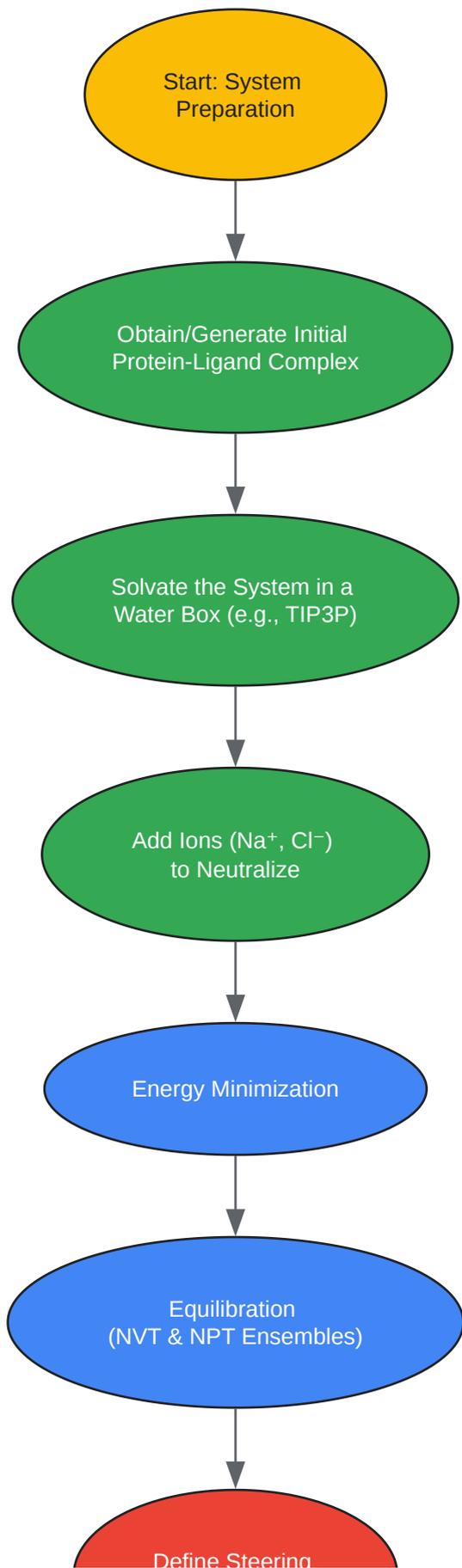
Key insights from steered molecular dynamics (SMD) and homology modeling studies are summarized in the table below [3]:

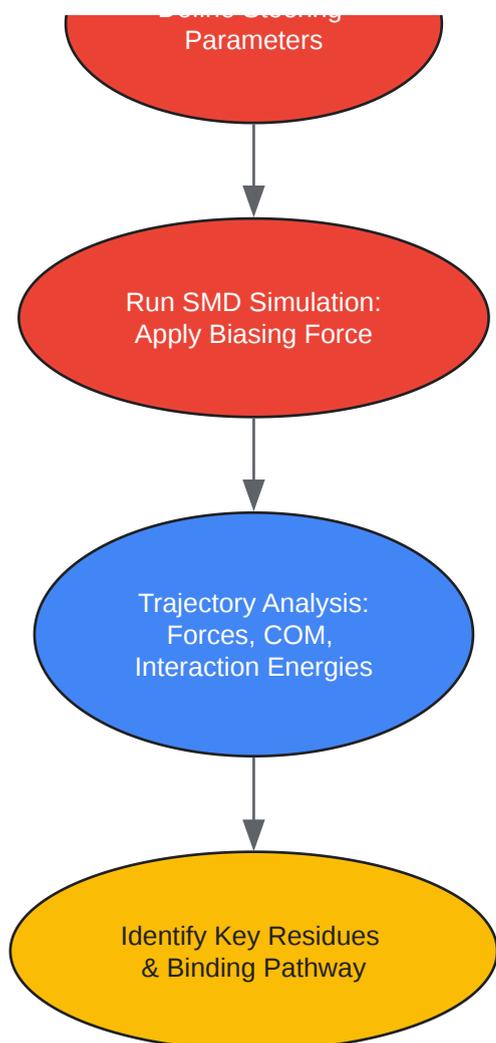
Aspect	Key Findings & Residues
Primary Binding Site (S1)	Tiagabine binds in the central substrate binding site (S1), occluded from the extracellular space.
Key Residue Interactions	Interactions with residues such as Tyr60, Gly65, Tyr140, and Ser396 help stabilize the ligand in the S1 site.
Translocation Pathway	A secondary, interim substrate-binding site (S2) in the extracellular vestibule involves residues like Arg69, Asp281, Glu283, Asp287, and Lys448 .

Aspect	Key Findings & Residues
Sodium Ion Coordination	Interaction with sodium ions (e.g., Na1) within the transporter structure is crucial for substrate binding.

Experimental Guide: SMD for Binding Pathway Analysis

The following workflow and detailed protocol are based on studies that used Steered Molecular Dynamics (SMD) to map the substrate translocation pathway in GAT-1 [3].





[Click to download full resolution via product page](#)

Detailed Protocol: Steered Molecular Dynamics (SMD)

• System Preparation

- **Initial Structure:** Use a homology model of GAT-1, built using a template like the leucine transporter (LeuT), which has a known crystal structure [3].
- **Ligand Docking:** Dock tiagabine into the primary substrate-binding site (S1) of the model. A proposed binding pose should show the ligand stabilized by interactions with residues like Tyr60, Gly65, Tyr140, and Ser396, and coordinated with a sodium ion (Na¹) [3].
- **Solvation and Ions:** Place the protein-ligand complex in a simulation box and solvate it with explicit water molecules (e.g., TIP3P water model). Add ions (Na⁺ and Cl⁻) to neutralize the system and mimic a physiological ion concentration [3].

- **Simulation Parameters**

- **Software:** Use a molecular dynamics package such as NAMD or GROMACS.
- **Force Field:** Choose an appropriate force field (e.g., CHARMM or AMBER) for proteins and lipids, with parameters for the ligand generated separately.
- **Restraints:** Apply a harmonic restraining potential (biasing force) to the center of mass (COM) of tiagabine. In the referenced study, forces were applied in the x-, y-, and z-directions (e.g., 0.179, 0.353, and 0.75 Å/ns) with a force constant of 5 kcal/mol·Å² to guide the ligand along the desired pathway [3].

- **Analysis of Results**

- **Center of Mass (COM) Distance:** Track the distance between the COM of the ligand and the binding site over time to monitor dissociation/association.
- **Interaction Energies:** Calculate non-bonded interaction energies (electrostatic and van der Waals) between the ligand and key protein residues along the pathway. Focus on residues with interaction energies higher than a threshold (e.g., 5 kcal/mol) [3].
- **Biasing Potential Energy:** Monitor the accumulated energy in the steering potential; a sharp increase often indicates the rupture of a key interaction [3].

Frequently Asked Questions (FAQs)

Q1: With which proteins does tiagabine show significant plasma protein binding, and what is the risk of displacement interactions with other drugs? A1: The available scientific literature and drug monographs from my search do not provide specific details on tiagabine's extent of plasma protein binding (e.g., to albumin or alpha-1 acid glycoprotein) or its potential for pharmacokinetic displacement interactions with other drugs [1]. This remains a knowledge gap. It is recommended to consult the latest manufacturer's prescribing information or specialized pharmacokinetic databases for this data.

Q2: Our experimental results on tiagabine's binding are inconsistent. What could be the reason? A2: Inconsistencies can arise from several factors:

- **Conformational Dynamics:** The transporter exists in different conformational states (outward-open, occluded, inward-open). Your ligand might be trapping different states. Ensure your experimental conditions (e.g., presence of sodium ions) are consistent [3].
- **Protonation States:** The binding could be sensitive to the protonation states of key residues (e.g., acidic residues in the TM6 triad: Asp281, Glu283, Asp287). Check and standardize the pH and protonation states used in your calculations or assays [3].
- **Ligand Tautomers/Conformers:** Tiagabine may have different flexible conformations. Ensure you are testing the correct bioactive conformation or a representative ensemble [2].

Q3: Are there known residues critical for tiagabine's binding that we should target for mutation in validation studies? A3: Yes, based on computational and homology modeling studies, the following residues are predicted to be critical and are strong candidates for mutagenesis experiments [3]:

- **S1 Site Residues:** Tyr60, Gly65, Tyr140, Ser396.
- **S2 Site & Vestibule Residues:** Arg69, Tyr72, Lys76, Asp281, Glu283, Asp287, Lys448, Asp451.
- **Sodium Ion Coordination Site:** Residues coordinating Na1.

Key Considerations for Researchers

- **State of Knowledge:** Be aware that much of the mechanistic data on tiagabine binding comes from **computational modeling and simulation**. These are strong hypothesis-generating tools, but findings should be validated experimentally (e.g., through mutagenesis and binding assays).
- **Beyond GAT-1:** While GAT-1 is the primary target, a comprehensive safety assessment should consider the potential for off-target binding to other proteins, which is currently not well-documented.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Monograph for Professionals - Drugs.com TiaGABine [drugs.com]
2. Pairwise structural comparison of tiagabine analogs gives new insights...
[jcheminf.biomedcentral.com]

3. A Steered Molecular Dynamics Study of Binding and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [tiagabine protein binding displacement interactions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545321#tiagabine-protein-binding-displacement-interactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com